molecular formula C10H13N5O3 B15136241 2'-Deoxyadenosine-13C10

2'-Deoxyadenosine-13C10

Cat. No.: B15136241
M. Wt: 261.17 g/mol
InChI Key: OLXZPDWKRNYJJZ-SBKASPJOSA-N
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Description

2’-Deoxyadenosine-13C10 is a stable isotope-labeled compound of 2’-deoxyadenosine, a nucleoside adenosine derivative. It is commonly used in scientific research for its unique properties, including its ability to pair with deoxythymidine in double-stranded DNA . The compound is labeled with carbon-13, making it useful for various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-13C10 typically involves the incorporation of carbon-13 into the adenine and deoxyribose components of the nucleoside. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-13C10 involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes the use of isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-13C10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include modified nucleosides such as 2’-deoxyinosine and various substituted derivatives of 2’-deoxyadenosine .

Scientific Research Applications

2’-Deoxyadenosine-13C10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-13C10 involves its incorporation into DNA, where it pairs with deoxythymidine. This incorporation allows researchers to track and study DNA synthesis and repair processes. The labeled carbon-13 atoms provide a distinct signal in NMR and mass spectrometry, enabling detailed analysis of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyadenosine-13C10 is unique due to its specific labeling with carbon-13, which provides distinct advantages in analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis of nucleic acid processes, making it a valuable tool in various fields of research .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

261.17 g/mol

IUPAC Name

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

OLXZPDWKRNYJJZ-SBKASPJOSA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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